4-Fluoropseudoephedrine hydrochloride, (+/-)-

Overview

Description

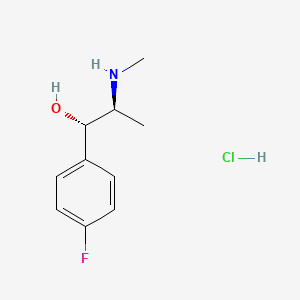

4-Fluoropseudoephedrine hydrochloride, (+/-)- is a chemical compound with the molecular formula C10H14FNO.ClH and a molecular weight of 219.68 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is structurally related to pseudoephedrine, a well-known decongestant, but with a fluorine atom substituted at the para position of the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropseudoephedrine hydrochloride, (+/-)- typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Reductive Amination: The 4-fluorobenzaldehyde undergoes reductive amination with methylamine to form 4-fluoroamphetamine.

Hydroxylation: The 4-fluoroamphetamine is then hydroxylated to produce 4-fluoropseudoephedrine.

Hydrochloride Formation: Finally, the 4-fluoropseudoephedrine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Fluoropseudoephedrine hydrochloride, (+/-)- are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropseudoephedrine hydrochloride, (+/-)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Produces ketones or aldehydes.

Reduction: Produces amines or alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoropseudoephedrine hydrochloride, (+/-)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its structural similarity to pseudoephedrine.

Medicine: Investigated for its potential therapeutic uses, including as a decongestant or stimulant.

Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-Fluoropseudoephedrine hydrochloride, (+/-)- is similar to that of pseudoephedrine. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to vasoconstriction and reduced nasal congestion. The fluorine substitution may alter its pharmacokinetics and pharmacodynamics, potentially enhancing its efficacy or reducing side effects .

Comparison with Similar Compounds

Similar Compounds

Pseudoephedrine: A well-known decongestant with a similar structure but without the fluorine substitution.

Ephedrine: Another sympathomimetic agent with similar effects but different pharmacokinetics.

Phenylephrine: A related compound used as a decongestant but with a different mechanism of action.

Uniqueness

4-Fluoropseudoephedrine hydrochloride, (+/-)- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This substitution can enhance its stability, bioavailability, and potentially its therapeutic effects compared to its non-fluorinated counterparts .

Biological Activity

4-Fluoropseudoephedrine hydrochloride, a derivative of pseudoephedrine, is gaining attention for its potential pharmaceutical applications. As a sympathomimetic agent, it primarily acts on the adrenergic system to alleviate nasal congestion. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and safety profile, supported by relevant data and case studies.

Chemical Structure and Properties

4-Fluoropseudoephedrine hydrochloride is a fluorinated analog of pseudoephedrine. Its chemical modifications may influence its receptor affinity and metabolic pathways compared to its parent compound.

Pharmacodynamics

The biological activity of 4-Fluoropseudoephedrine is primarily attributed to its action as a norepinephrine releasing agent. Similar to pseudoephedrine, it induces the release of norepinephrine from sympathetic nerve endings, contributing to its decongestant effects. The compound exhibits:

- Indirect Sympathomimetic Activity : It stimulates adrenergic receptors indirectly by promoting norepinephrine release.

- Receptor Affinity : Studies indicate that pseudoephedrine has low affinity for adrenergic receptors but acts as a partial agonist at β-adrenergic receptors with relatively low potency .

Pharmacokinetics

The pharmacokinetic profile of 4-Fluoropseudoephedrine is expected to be similar to that of pseudoephedrine, which includes:

- Bioavailability : Approximately 100% when administered orally.

- Peak Plasma Concentration (Tmax) : Reached within 1 to 4 hours post-administration.

- Half-Life : Estimated at around 5.4 hours, with variations depending on urine pH .

- Metabolism : Minimal metabolism occurs, with most of the drug excreted unchanged in urine.

Safety and Adverse Effects

While pseudoephedrine is generally well-tolerated, concerns regarding cardiovascular risks have been raised. The European Medicines Agency (EMA) initiated a review following reports linking pseudoephedrine to serious conditions like posterior reversible encephalopathy syndrome (PRES) and reversible cerebral vasoconstriction syndrome (RCVS) in some patients .

| Adverse Effects | Incidence |

|---|---|

| Headache | Common |

| Nausea | Common |

| Cardiovascular Events | Rare but serious |

Case Studies

A multicenter randomized controlled trial assessed the efficacy of pseudoephedrine in children aged 6 to 11 years. Results indicated significant improvement in nasal congestion severity compared to placebo over an 8-hour period following administration . This reinforces the clinical relevance of sympathomimetics like 4-Fluoropseudoephedrine in treating upper respiratory symptoms.

Research Findings

Recent studies have focused on the pharmacological effects of pseudoephedrine derivatives. For instance:

- A study demonstrated that pseudoephedrine has an EC50 for norepinephrine release at approximately 224 nM, indicating its potency in inducing norepinephrine release compared to other monoamines .

- Another investigation into the metabolic pathways highlighted that less than 1% of pseudoephedrine undergoes N-demethylation to form inactive metabolites, suggesting that modifications like fluorination may alter this pathway significantly .

Properties

IUPAC Name |

(1S,2S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENYPFLMDTWUKZ-XQRIHRDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)F)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7799-73-7, 322-25-8 | |

| Record name | 4-Fluoropseudoephedrine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007799737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 322-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPSEUDOEPHEDRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31MU7ZWY3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.